molecular formula C19H24N2O3 B1263094 3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid CAS No. 1092551-88-6

3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid

Cat. No.: B1263094
CAS No.: 1092551-88-6
M. Wt: 328.4 g/mol
InChI Key: OFUOCIUIWKDKPA-UHFFFAOYSA-N
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Description

TRC150094 is a novel mitochondrial modulator that has shown promise in reducing insulin resistance and improving conditions such as dysglycemia, dyslipidemia, and hypertension. This compound is currently being investigated for its potential to treat cardiometabolic-based chronic diseases by restoring metabolic flexibility and enhancing energy expenditure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRC150094 involves multiple steps, starting from readily available precursors. The exact synthetic route is proprietary, but it typically includes the following general steps:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of TRC150094 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

TRC150094 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

TRC150094 has a wide range of scientific research applications, including:

Chemistry

    Metabolic Modulation: Used to study metabolic pathways and their regulation.

    Chemical Biology: Investigates the interaction of TRC150094 with various biological molecules.

Biology

    Mitochondrial Function: Studies the effects of TRC150094 on mitochondrial activity and energy production.

    Cellular Metabolism: Examines how the compound influences cellular metabolic processes.

Medicine

    Cardiometabolic Diseases: Investigated for its potential to treat conditions such as diabetes, hypertension, and dyslipidemia.

    Insulin Resistance: Explored as a treatment to improve insulin sensitivity and glucose metabolism.

Industry

    Pharmaceutical Development: Used in the development of new therapeutic agents targeting metabolic disorders.

    Biotechnology: Applied in the production of bioactive compounds and metabolic engineering.

Mechanism of Action

TRC150094 exerts its effects by modulating mitochondrial function. It enhances mitochondrial flexibility, allowing cells to switch between different energy sources more efficiently. This modulation leads to improved insulin sensitivity, reduced blood glucose levels, and better lipid profiles. The compound targets pathways involved in energy metabolism, including the activation of specific enzymes and receptors that regulate mitochondrial activity .

Comparison with Similar Compounds

Similar Compounds

    Metformin: A widely used antidiabetic drug that also improves insulin sensitivity and glucose metabolism.

    Pioglitazone: Another antidiabetic agent that targets insulin resistance and has effects on lipid metabolism.

    Rosiglitazone: Similar to pioglitazone, it improves insulin sensitivity and has beneficial effects on lipid profiles.

Uniqueness of TRC150094

TRC150094 is unique in its ability to modulate mitochondrial function directly, restoring metabolic flexibility and enhancing energy expenditure. Unlike other compounds that primarily target insulin sensitivity or glucose metabolism, TRC150094 offers a broader approach by addressing multiple aspects of cardiometabolic health, including dysglycemia, dyslipidemia, and hypertension .

Properties

IUPAC Name

3-[4-[(7-hydroxy-6-methyl-2,3-dihydro-1H-inden-4-yl)methyl]-3,5-dimethylpyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-11-9-14(15-5-4-6-16(15)19(11)24)10-17-12(2)20-21(13(17)3)8-7-18(22)23/h9,24H,4-8,10H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUOCIUIWKDKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCC2=C1O)CC3=C(N(N=C3C)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148862
Record name TRC-150094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092551-88-6
Record name TRC 150094
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092551886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRC150094
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16046
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRC-150094
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMZOTIROME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93608MTGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid
Reactant of Route 2
3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid
Reactant of Route 3
3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid
Reactant of Route 4
3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid
Reactant of Route 5
3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid
Reactant of Route 6
3-(4-((7-Hydroxy-6-methyl-2,3-dihydro-1H-inden-4-YL)methyl)-3,5-dimethyl-1H-pyrazol-1-YL)propanoic acid

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